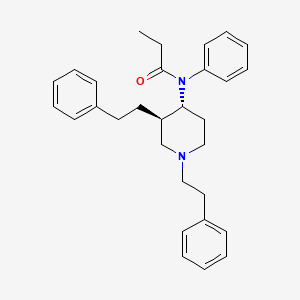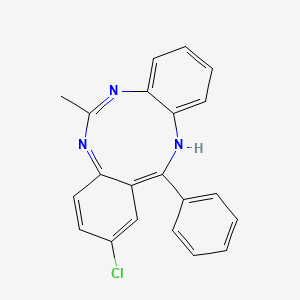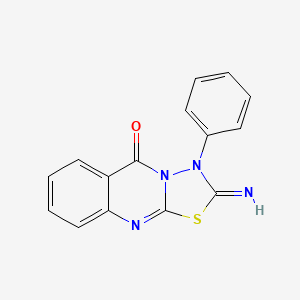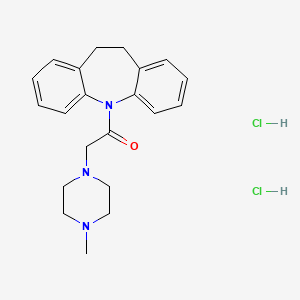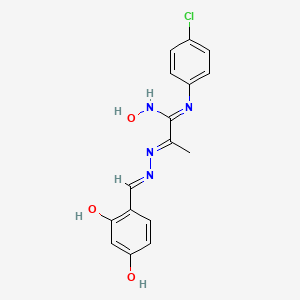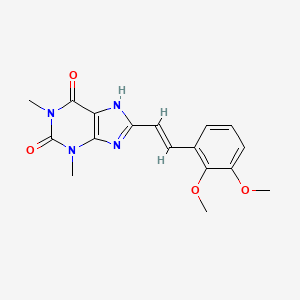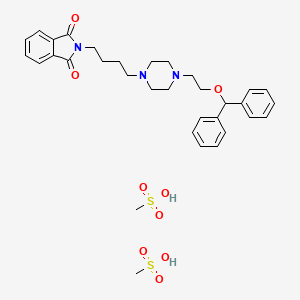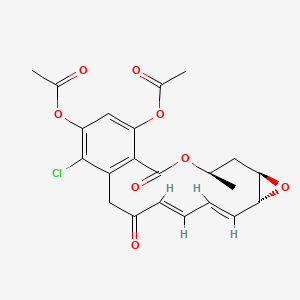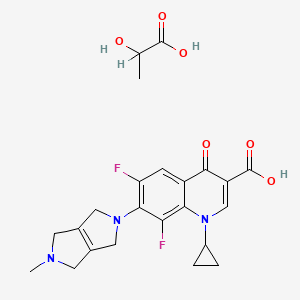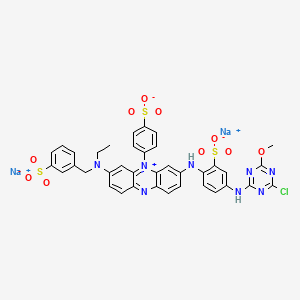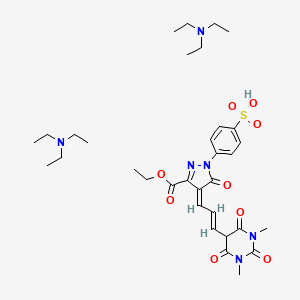
2-Butenoic acid, 4,4'-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is a complex organotin compound It is characterized by the presence of a dimethylstannylene group linked to two 2-butenoic acid moieties, each esterified with diisooctyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) typically involves the reaction of dimethyltin dichloride with 2-butenoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannylene linkage. The esterification with diisooctyl groups is achieved through the reaction of the corresponding alcohols with the carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final esterification reaction. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the desired product’s quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the stannylene center, leading to the formation of oxo-stannylene derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo-stannylene derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new ester derivatives with different alkyl or aryl groups.
科学研究应用
2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique stannylene structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance material properties.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through its stannylene center. The stannylene group can coordinate with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to its observed biological activities. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research.
相似化合物的比较
4-Iodobenzoic acid: Another organotin compound with similar structural features.
Palladium(II) acetate: A metal-organic compound used in catalysis, similar in its catalytic applications.
Biogenic volatile organic compounds: Compounds with similar ester functionalities.
Uniqueness: 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-) is unique due to its specific stannylene linkage and the presence of diisooctyl ester groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
61599-28-8 |
|---|---|
分子式 |
C26H44O8Sn |
分子量 |
603.3 g/mol |
IUPAC 名称 |
4-O-[dimethyl-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2CH3.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;;;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1H3;/q;;;;+2/p-2/b2*8-7-;;; |
InChI 键 |
IPYRRRHGNFJBCD-KKUWAICFSA-L |
手性 SMILES |
CC(CCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCC(C)C)(C)C)C |
规范 SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O[Sn](C)(C)OC(=O)C=CC(=O)OCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


